Mepartricin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polyene macrolide antibiotic with unknown composition. It is obtained from Streptomyces aureofaciens. It is used as an antifungal agent, an antiprotozoal agent, and in the treatment of BENIGN PROSTATIC HYPERTROPHY.

Aplicaciones Científicas De Investigación

Hormonal Regulation in Prostate Health

Mepartricin has been shown to influence steroid hormone concentrations and receptor concentrations in the prostate. This is significant in the context of treating conditions like benign prostatic hyperplasia (BPH). It regulates estrogen and androgen receptors in the prostate and influences adrenergic receptors, which are key in controlling prostatic smooth muscle relaxation. This regulatory effect on hormones and receptors suggests its potential as a therapeutic strategy for BPH in non-human subjects (Barbero et al., 2006).

Antifungal and Antiprotozoal Properties

Mepartricin exhibits antifungal and antiprotozoal activities. Its efficacy against Trichomonas and Candida has been noted, offering a safer alternative to drugs like metronidazole, which have mutagenic properties. This highlights its potential in the topical treatment of vaginal infections caused by these pathogens (Ruozi & Siccardi, 1978).

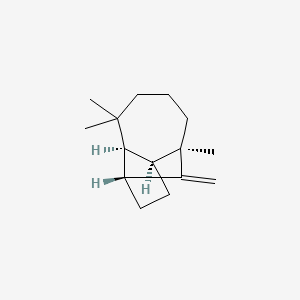

Structural Studies and Pharmacological Properties

A detailed study of mepartricin’s stereochemistry has been conducted. Understanding the molecular structure of mepartricin is crucial for insights into its mode of action and for potential modifications to enhance its pharmacological properties. This information is fundamental in advancing the medical application of mepartricin, especially in the treatment of BPH and chronic nonbacterial prostatitis/chronic pelvic pain syndrome (Szczeblewski et al., 2021).

Therapeutic Applications in Chronic Prostatitis

Mepartricin has shown significant therapeutic efficacy in treating chronic nonbacterial prostatitis/chronic pelvic pain syndrome. Its role in reducing estrogen levels in the prostate aligns with clinical improvements observed in patients, highlighting its utility in managing prostate-related disorders (de Rose et al., 2004).

Lipid Metabolism Influence

It also has a lipid-lowering effect, normalizing lipid levels particularly in cholesterol components. This action, validated through both animal models and preliminary clinical studies, adds another dimension to mepartricin’s potential therapeutic applications (Eandi et al., 1979).

Propiedades

Nombre del producto |

Mepartricin A |

|---|---|

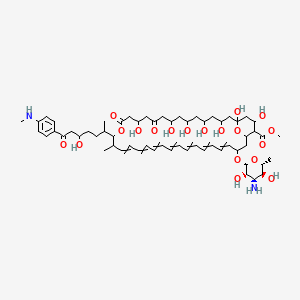

Fórmula molecular |

C60H88N2O19 |

Peso molecular |

1141.3 g/mol |

Nombre IUPAC |

methyl 33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C60H88N2O19/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-48(79-59-56(74)54(61)55(73)38(3)78-59)33-51-53(58(75)77-5)50(71)35-60(76,81-51)34-47(69)30-45(67)28-43(65)26-42(64)27-44(66)29-46(68)32-52(72)80-57(36)37(2)20-25-41(63)31-49(70)39-21-23-40(62-4)24-22-39/h6-19,21-24,36-38,41-43,45-48,50-51,53-57,59,62-65,67-69,71,73-74,76H,20,25-35,61H2,1-5H3/t36?,37?,38-,41?,42?,43?,45?,46?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+,60?/m1/s1 |

Clave InChI |

GVEVTKSEPQUIJA-AKZXFYOWSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Sinónimos |

Mepartricin Mepartricin A Mepartricin B Methyl Partricin Methylpartricin SPA S 160 SPA-S 160 SPAS 160 Tricandil |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)

![N-[4-[[(4-chlorophenyl)-oxomethyl]amino]phenyl]-2-hydroxybenzamide](/img/structure/B1226182.png)

![2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1226187.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)

![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)

![3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1226194.png)